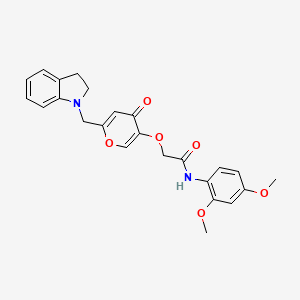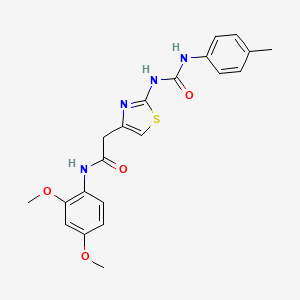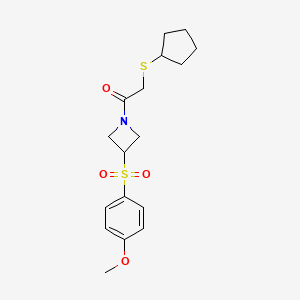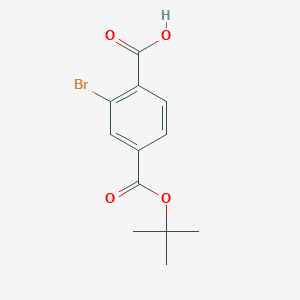![molecular formula C15H18NO2+ B2819000 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine CAS No. 67023-43-2](/img/structure/B2819000.png)
1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C15H17NO2. It is characterized by a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine typically involves the benzylation of 3-methoxyphenol followed by amination. The reaction conditions often include the use of benzyl chloride or benzyl bromide as the benzylating agents, with sodium bicarbonate and potassium iodide in acetonitrile at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-methoxybenzaldehyde.
Reduction: Formation of 4-(benzyloxy)-3-methoxyphenol.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the benzyloxy group.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of the benzyloxy group.
4-Benzyloxy-3,5-dimethoxybenzaldehyde: Similar structure but with additional methoxy groups
Uniqueness: 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
67023-43-2 |
|---|---|
Molecular Formula |
C15H18NO2+ |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)methylazanium |
InChI |
InChI=1S/C15H17NO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11,16H2,1H3/p+1 |
InChI Key |
KGFTVIUXEMKAIT-UHFFFAOYSA-O |
SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)C[NH3+])OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B2818919.png)
![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)
![(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2818925.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)
![2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818927.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B2818930.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B2818933.png)


![3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2818938.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2818940.png)
